1-((2H-1,2,3-triazol-2-yl)methyl)cyclohexan-1-amine hydrochloride
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Overview
Description
1-((2H-1,2,3-triazol-2-yl)methyl)cyclohexan-1-amine hydrochloride is a chemical compound that features a triazole ring attached to a cyclohexylamine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a versatile building block for further chemical synthesis.
Preparation Methods
The synthesis of 1-((2H-1,2,3-triazol-2-yl)methyl)cyclohexan-1-amine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Attachment to Cyclohexylamine: The triazole ring is then attached to a cyclohexylamine moiety through a nucleophilic substitution reaction.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
1-((2H-1,2,3-triazol-2-yl)methyl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the triazole ring or the cyclohexylamine moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((2H-1,2,3-triazol-2-yl)methyl)cyclohexan-1-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-((2H-1,2,3-triazol-2-yl)methyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, stabilizing them and enhancing their catalytic activity . Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function or altering their activity . The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
1-((2H-1,2,3-triazol-2-yl)methyl)cyclohexan-1-amine hydrochloride can be compared with other triazole-containing compounds, such as:
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: This compound also features a triazole ring and is used as a ligand in click chemistry.
1-(1H-1,2,3-triazol-4-yl)methylamine: Similar in structure but lacks the cyclohexylamine moiety, making it less versatile in certain applications.
The uniqueness of this compound lies in its combination of the triazole ring and the cyclohexylamine moiety, which provides a balance of stability and reactivity, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C9H17ClN4 |
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Molecular Weight |
216.71 g/mol |
IUPAC Name |
1-(triazol-2-ylmethyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H16N4.ClH/c10-9(4-2-1-3-5-9)8-13-11-6-7-12-13;/h6-7H,1-5,8,10H2;1H |
InChI Key |
ARANYHQOYLYQIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN2N=CC=N2)N.Cl |
Origin of Product |
United States |
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